![molecular formula C22H25Cl2N3O3 B606366 布利拉罗辛 CAS No. 1239729-06-6](/img/structure/B606366.png)
布利拉罗辛
描述
Brilaroxazine, also known as RP5063, is an investigational atypical antipsychotic under development by Reviva Pharmaceuticals for the treatment of schizophrenia and schizoaffective disorder . It is also being investigated for the treatment of bipolar disorder, major depressive disorder, psychosis/agitation associated with Alzheimer’s disease, Parkinson’s disease psychosis, attention deficit hyperactivity disorder (ADD/ADHD), and autism .
Molecular Structure Analysis
Brilaroxazine has a molecular formula of C22H25Cl2N3O3 . Its exact mass is 449.13 and its molecular weight is 450.360 . It is structurally similar to cariprazine, brexpiprazole, and in particular to aripiprazole .
Physical And Chemical Properties Analysis
Brilaroxazine has a molecular formula of C22H25Cl2N3O3 . Its exact mass is 449.13 and its molecular weight is 450.360 . The elemental analysis shows that it contains C, 58.67; H, 5.60; Cl, 15.74; N, 9.33; O, 10.66 .
科学研究应用
Schizophrenia Treatment
Brilaroxazine is a multimodal modulator of the serotonin 5-HT 1A, 5-HT 2A, 5-HT 2B, and 5-HT 7 receptors and D 2, D 3, D 4 dopamine receptors . It’s in clinical development for multiple neuropsychiatric indications including schizophrenia . In a pivotal Phase 3 RECOVER trial, brilaroxazine at the 50 mg dose achieved a statistically significant and clinically meaningful 10.1-point reduction in Positive and Negative Syndrome Scale (PANSS) total score compared to placebo .
Bipolar Disorder Treatment
Brilaroxazine is also being developed for the treatment of bipolar disorder . The drug’s unique multimodal modulation of serotonin and dopamine receptors could potentially offer a new approach to managing this complex condition .
Major Depressive Disorder (MDD) Treatment
Another potential application of Brilaroxazine is in the treatment of Major Depressive Disorder (MDD) . The drug’s ability to modulate multiple serotonin and dopamine receptors could potentially help address the multifaceted nature of MDD .
Treatment of Psychotic and Agitation Symptoms in Dementia or Alzheimer’s Disease
Brilaroxazine is also being studied for its potential to treat psychotic and agitation symptoms in dementia or Alzheimer’s disease . The drug’s multimodal modulation of serotonin and dopamine receptors could potentially help manage these challenging symptoms .
Parkinson’s Disease Psychosis Treatment
Another potential application of Brilaroxazine is in the treatment of psychosis in Parkinson’s disease . The drug’s unique multimodal modulation of serotonin and dopamine receptors could potentially offer a new approach to managing this complex condition .
Attention Deficit Hyperactivity Disorder (ADHD) Treatment
Brilaroxazine is also being developed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) . The drug’s ability to modulate multiple serotonin and dopamine receptors could potentially help address the multifaceted nature of ADHD .
Pulmonary Arterial Hypertension (PAH) Treatment
Beyond its use in CNS disorders, brilaroxazine has also been granted an Orphan Drug designation by the U.S. Food and Drug Administration (FDA) for development in pulmonary arterial hypertension (PAH), a respiratory indication in which serotonin signaling plays a central role in triggering pathology .
Idiopathic Pulmonary Fibrosis (IPF) Treatment
Brilaroxazine has also been granted an Orphan Drug designation by the FDA for development in idiopathic pulmonary fibrosis (IPF), another respiratory indication in which serotonin signaling plays a central role in triggering pathology .
未来方向
Brilaroxazine is currently in late-stage clinical development for multiple neuropsychiatric indications including schizophrenia, bipolar disorder, major depressive disorder (MDD), psychotic and agitation symptoms in dementia or Alzheimer’s disease, Parkinson’s disease psychosis, and attention deficit hyperactivity disorder (ADHD) . Beyond its use in CNS disorders, brilaroxazine has also been granted an Orphan Drug designation by the U.S. Food and Drug Administration (FDA) for development in two respiratory indications in which serotonin signaling plays a central role in triggering pathology—pulmonary arterial hypertension (PAH) and idiopathic pulmonary fibrosis (IPF) .
属性
IUPAC Name |
6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N3O3/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20/h3-7,14H,1-2,8-13,15H2,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKMNTBZJOXTJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136921 | |
Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brilaroxazine | |
CAS RN |
1239729-06-6 | |
Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239729-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239729066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brilaroxazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09226 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRILAROXAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8L60BA01I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。